Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-
Description
Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] (CAS 76176–94–8), also referred to by its PMN designation P-99–0557, is a methylene-bridged aromatic amine derivative. Structurally, it consists of two benzenamine moieties linked via a methylene group substituted with a 2-chlorophenyl ring. Each benzenamine unit is further modified with N-ethyl and N-methyl groups.
Properties
IUPAC Name |
4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]methyl]-N-ethyl-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20/h7-16,25,27-28H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXNGDLMOOLIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)NCC)C)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070658 | |
| Record name | Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67828-30-2 | |
| Record name | 4,4′-[(2-Chlorophenyl)methylene]bis[N-ethyl-2-methylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-((2-chlorophenyl)methylene)bis(N-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[(2-chlorobenzylidene]bis[N-ethyl-o-toluidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.120 | |
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Preparation Methods
Acid-Catalyzed Condensation Route
Reaction Mechanism and Optimization
The acid-catalyzed condensation of 2-chlorobenzaldehyde with N-ethyl-2-methylaniline represents a direct approach to forming the methylene bridge. This method parallels the dimerization observed in pyrazolone systems, where aldehydes undergo nucleophilic attack by amine groups under thermal or acidic conditions.
In a representative procedure, equimolar amounts of aldehyde and amine are heated at 120–130°C without solvent, promoting dehydration and C–N bond formation. The reaction proceeds via a Schiff base intermediate, which subsequently reacts with a second amine molecule to yield the bis-aniline product. Key parameters include:
Workup and Purification
Post-reaction, the crude product is precipitated using a light petroleum/ethyl acetate mixture (9:1 v/v), yielding colorless crystals after recrystallization. HPLC analysis confirms a purity of >90%, with characteristic $$ ^1H $$ NMR signals at δ 5.22–5.68 ppm for the central C(sp$$ ^3 $$)–H proton.
Reductive Amination with Sodium Triacetoxyborohydride
Methodology and Scope
Reductive amination offers a milder alternative for constructing the methylene-linked bis-aniline. This two-step process involves:
- Imine Formation : Reaction of 2-chlorobenzaldehyde with N-ethyl-2-methylaniline in 1,2-dichloroethane (DCE) at 25°C.
- Reduction : Treatment with sodium triacetoxyborohydride (1.2 equiv) in the presence of acetic acid (0.5 equiv) to stabilize the iminium ion.
Advantages:
Limitations and Mitigation
Aromatic ketones and sterically hindered amines (e.g., ortho-substituted anilines) exhibit reduced reactivity. For example, N-ethyl-2-methylaniline achieves only 30% conversion in the presence of o-nitroaniline. Optimizing solvent polarity (THF or acetonitrile) and increasing reaction time (48–72 h) improve yields to ~60%.
Palladium-Catalyzed Cross-Coupling
Catalytic System Design
Palladium-catalyzed coupling, adapted from Buchwald-Hartwig amination protocols, enables modular synthesis of the target compound. The procedure employs:
Reaction Protocol
A mixture of 2-chlorophenyl trifluoromethanesulfonate (1.0 equiv) and N-ethyl-2-methylaniline (1.2 equiv) in THF is heated at 70°C for 12–24 h. The reaction proceeds via oxidative addition of the triflate to Pd(0), followed by transmetalation and reductive elimination to form the C–N bond.
Key Outcomes:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | 72–91 | >90 | Solvent-free, high scalability | High temps. risk decomposition |
| Reductive Amination | 60–85 | >88 | Mild conditions, functional group tolerance | Steric hindrance reduces efficiency |
| Palladium Coupling | 65–75 | >94 | Modular, precise control | Costly catalysts, sensitive to O$$ _2 $$ |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.45–7.20 (m, 8H, Ar–H), 5.55 (s, 1H, CH), 3.90 (q, J = 7.2 Hz, 4H, NCH$$ _2 $$CH$$ _3 $$), 2.25 (s, 6H, Ar–CH$$ _3 $$), 1.20 (t, J = 7.2 Hz, 6H, CH$$ _2 $$CH$$ _3 $$).
- $$ ^13C $$ NMR : δ 139.8 (C–Cl), 128.5–126.2 (Ar–C), 45.1 (NCH$$ _2 $$CH$$ _3 $$), 30.7 (CH), 17.2 (Ar–CH$$ _3 $$), 12.5 (CH$$ _2 $$CH$$ _3 $$).
Industrial Scalability and Challenges
The acid-catalyzed route is most viable for large-scale production due to minimal solvent use and straightforward workup. However, palladium catalysis offers higher purity (>94%) for pharmaceutical applications despite higher costs. Key challenges include:
- Byproduct Formation : Competing dimerization or over-alkylation necessitates precise stoichiometry.
- Catalyst Recovery : Pd-based systems require efficient recycling to offset expenses.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces various amines .
Scientific Research Applications
Scientific Research Applications
Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] serves as a versatile building block in the synthesis of complex organic molecules. Research also explores its potential biological activities, including antimicrobial and anticancer properties. Ongoing studies are further evaluating its potential as a therapeutic agent for various diseases.
Industrial Applications
In industry, Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] is used in the production of polymers, dyes, and other industrial chemicals.
Chemical Reactions and Analysis
Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] participates in several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reduction reactions can convert it into amines or other reduced forms. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields quinones, while reduction produces various amines.
Benzenamine derivatives exhibit diverse biological activities:
| Activity | Effect |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Antitumor | Induction of apoptosis in cancer cells |
| Mutagenicity | Potential mutagenic effects observed |
| Cytotoxicity | Varies across different cell lines |
Case Studies and Research Findings
- Antitumor Activity: Certain substituted benzenamines have demonstrated potent antitumor activity by targeting DNA replication processes in cancer cells, leading to reduced viability and increased apoptosis rates. Compounds derived from benzenamine structures showed IC50 values in the low micromolar range against various cancer cell lines.
- Antimicrobial Studies: Research has highlighted the antimicrobial properties of benzenamine derivatives against both Gram-positive and Gram-negative bacterial strains. This effectiveness is attributed to the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.
- Mutagenicity Assessment: Investigations into the mutagenic potential of Benzenamine indicated that it could cause genetic mutations in specific models. Studies found that exposure led to increased mutation frequencies in treated subjects compared to controls, raising concerns regarding its safety as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] with structurally related methylene-bis-anilines:
Key Findings
Toxicity Profile: MOCA (CAS 101-14-4) is classified as a probable human carcinogen due to its demonstrated carcinogenicity in animal studies and occupational exposure risks . N,N-dimethyl variants (e.g., CAS 101-61-1) exhibit lower toxicity concerns, likely due to reduced reactivity of the dimethylamino groups compared to primary amines like MOCA .
N-ethyl-2-methyl groups may enhance solubility in organic solvents compared to MOCA’s polar NH₂ groups, influencing industrial application suitability .
Regulatory Differences: MOCA faces stringent OSHA regulations (TLV 0.01 mg/m³) due to its carcinogenicity, while the target compound is subject to TSCA’s SNUR requirements, mandating EPA notification for new uses . Compounds like 4,4'-methylenebis[N,N-dimethyl-] (CAS 101-61-1) are less regulated, reflecting their lower hazard profile .
Functional Group Analysis
- Primary Amines (MOCA) : Higher toxicity due to metabolic activation into DNA-reactive intermediates .
Biological Activity
Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] is a chemical compound with significant biological activity. It is also known by its CAS number 101-14-4 and has been studied for its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on human health, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Formula : C25H29ClN2
- Molecular Weight : 420.97 g/mol
- IUPAC Name : 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methylbenzenamine]
The structure consists of two N-ethyl-2-methyl groups linked by a methylene bridge to a 2-chlorophenyl moiety.
The biological activity of Benzenamine derivatives often involves interactions with cellular targets leading to various pharmacological effects. Research indicates that such compounds may exhibit:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
- Antitumor Properties : Certain studies suggest that compounds similar to Benzenamine can inhibit cancer cell proliferation by inducing apoptosis.
Biological Activity Overview
The following table summarizes key biological activities associated with Benzenamine derivatives:
Case Studies and Research Findings
-
Antitumor Activity :
A study published in PubMed demonstrated that certain substituted benzenamines exhibited potent antitumor activity. The compound's mechanism involved targeting DNA replication processes in cancer cells, leading to reduced viability and increased apoptosis rates. Specifically, compounds derived from benzenamine structures showed IC50 values in the low micromolar range against various cancer cell lines . -
Antimicrobial Studies :
Research highlighted the antimicrobial properties of benzenamine derivatives against both Gram-positive and Gram-negative bacterial strains. The effectiveness was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways . -
Mutagenicity Assessment :
Investigations into the mutagenic potential of Benzenamine indicated that it could cause genetic mutations in specific models. The study found that exposure led to increased mutation frequencies in treated subjects compared to controls, raising concerns regarding its safety as a potential therapeutic agent .
Q & A
Q. What are the recommended synthetic routes and purification methods for Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-]?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chlorobenzaldehyde with excess N-ethyl-2-methylbenzenamine under acidic conditions (e.g., HCl or H₂SO₄) to form the methylene bridge. Purification requires column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Structural validation via FTIR and ¹H/¹³C NMR is critical to confirm the absence of unreacted aldehydes or amine precursors .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural Analysis : Use NMR (¹H/¹³C) to confirm substitution patterns and methylene bridge formation. Compare with spectral databases (e.g., NIST Chemistry WebBook) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions or melting points .
Q. What preliminary toxicity screening protocols are appropriate for this compound?
- Methodological Answer :
- In vitro mutagenicity : Use the Ames test (Salmonella typhimurium strains TA98/TA100) with and without metabolic activation (S9 liver homogenate) to assess frameshift/base-pair mutations .
- Acute toxicity : Conduct OECD Guideline 423 trials in rodents, focusing on liver and thyroid histopathology due to structural analogs inducing hepatic adenomas and thyroid carcinomas .
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent influence the compound’s mechanistic toxicity compared to non-halogenated analogs?
- Methodological Answer :
- Comparative Transcriptomics : Expose human hepatocyte cell lines (e.g., HepG2) to the target compound and non-chlorinated analogs. Use RNA-seq to identify differentially expressed genes in xenobiotic metabolism pathways (e.g., CYP450 enzymes) .
- Electrophilic Reactivity : Perform glutathione (GSH) depletion assays to evaluate covalent binding potential, as halogenated aromatic amines often form reactive intermediates .
Q. What experimental approaches can elucidate environmental degradation pathways of this compound?
- Methodological Answer :
- Photodegradation Studies : Exclude UV light (λ = 254–365 nm) in aqueous solutions, analyze breakdown products via HPLC-MS. Monitor chlorine release via ion chromatography .
- Microbial Degradation : Use soil microcosms spiked with the compound. Metagenomic profiling (16S rRNA sequencing) can identify degrading microbial consortia .
Q. How can researchers investigate the compound’s interaction with fungal virulence factors, such as aflatoxin biosynthesis?
- Methodological Answer :
- Gene Knockdown : Treat Aspergillus flavus cultures with sub-inhibitory concentrations. Use qRT-PCR to quantify expression of aflatoxin biosynthetic genes (e.g., aflR, aflD) and the global regulator laeA .
- Metabolite Profiling : Employ LC-MS/MS to correlate aflatoxin B₁ reduction with intracellular acetyl-CoA levels, a key precursor in toxin synthesis .
Notes on Contradictions & Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
